molecular formula C10H13BrOS B8651758 2-bromo-1-methyl-4-propylsulfinylbenzene

2-bromo-1-methyl-4-propylsulfinylbenzene

Cat. No.: B8651758
M. Wt: 261.18 g/mol
InChI Key: KHPFIJKWPKTMEQ-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-propylsulfinylbenzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups:

  • Bromine at position 2 (meta to the methyl group),
  • Methyl group at position 1 (ortho to bromine),
  • Propylsulfinyl group (-S(=O)-C₃H₇) at position 4 (para to the methyl group).

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-bromo-1-methyl-4-propylsulfinylbenzene

InChI

InChI=1S/C10H13BrOS/c1-3-6-13(12)9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3

InChI Key

KHPFIJKWPKTMEQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC(=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-4-propylsulfinylbenzene typically involves the introduction of the bromine, methyl, and propylsulfinyl groups onto the benzene ring through a series of chemical reactions. One common method involves the bromination of 1-methyl-4-(propylsulfinyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-methyl-4-propylsulfinylbenzene may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-4-propylsulfinylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-methyl-4-propylsulfinylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-4-propylsulfinylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the propylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. Additionally, the propylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-bromo-1-methyl-4-propylsulfinylbenzene and compounds from the evidence:

Compound Name Substituents (Position) Functional Groups Key Applications
2-Bromo-1-methyl-4-propylsulfinylbenzene 1-CH₃, 2-Br, 4-S(=O)-C₃H₇ Sulfinyl, Bromo, Methyl Hypothesized: Pesticides
4-Bromo-1,2-diaminobenzene 1-NH₂, 2-NH₂, 4-Br Amino, Bromo Manufacturing, lab reagents
Bromopropylate Ester backbone with 4-Br-C₆H₄ groups Bromophenyl, Ester, Hydroxy Acaricide (pesticide)
Fluazolate Pyrazole ring with 4-Br-1-CH₃ Bromo, Methyl, Trifluoromethyl Herbicide
Key Observations:

Positional Effects: The bromine in 2-bromo-1-methyl-4-propylsulfinylbenzene (position 2) contrasts with 4-bromo-1,2-diaminobenzene (position 4) . This alters electronic effects (e.g., bromine’s electron-withdrawing nature) and steric interactions.

Functional Group Impact: Amino groups in 4-bromo-1,2-diaminobenzene increase nucleophilicity, making it suitable for synthesis of dyes or polymers . Sulfinyl groups may confer oxidative stability or chiral properties (if the sulfoxide is asymmetric), which is absent in bromopropylate’s ester backbone .

Applications :

  • Bromopropylate and fluazolate are established pesticides, suggesting that brominated aromatic compounds with hydrophobic groups (e.g., propylsulfinyl) could similarly interact with biological targets .

Reactivity and Stability

  • Electrophilic Substitution: The bromine atom deactivates the benzene ring, directing further substitution to the para position relative to the methyl group. This contrasts with 4-bromo-1,2-diaminobenzene, where amino groups activate the ring for ortho/para substitution.
  • Sulfinyl Group Reactivity : The propylsulfinyl group may undergo redox reactions (e.g., reduction to sulfide or oxidation to sulfone), unlike the stable ester groups in bromopropylate .

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